molecular formula C25H33ClN2O4 B6288551 Fmoc-D-Lys-OtBu HCl CAS No. 2413365-27-0

Fmoc-D-Lys-OtBu HCl

Cat. No.: B6288551
CAS No.: 2413365-27-0
M. Wt: 461.0 g/mol
InChI Key: XTDFFDJUDIORFU-VZYDHVRKSA-N
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Description

Fmoc-D-Lys-OtBu HCl is an N-Fmoc-protected form of D-Lysine . It is the unnatural isomer of L-Lysine that has the ability to reduce non-enzymatic glycation in vitro . It also exists as polypeptide chains of poly-D-lysine, a nonspecific adhesion-promoting molecule that has the potential to be a polymeric drug carrier .


Synthesis Analysis

The synthesis of this compound involves the use of Nα-Fmoc-protected lysine, with an unprotected side chain . This serves as the starting material for novel side-chain modified lysine building blocks for Fmoc SPPS . The synthesis in solution of the Lys/γ-Glu building block, Fmoc-Lys- (Pal-γ-Glu-OtBu)-OH, is a key step in these strategies .


Molecular Structure Analysis

The molecular formula of this compound is C25H33ClN2O4 . Its molecular weight is 461.0 g/mol . The IUPAC name is tert-butyl (2R)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride .


Chemical Reactions Analysis

The chemical reactions involving this compound are typically related to the cleavage of methyl esters, which requires either highly basic or acidic conditions . These conditions are not compatible with Fmoc or acid-labile protecting groups . Therefore, orthogonal conditions that permit selective deprotection of esters to create SPPS-ready amino acids are needed .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 461.0 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 11 . Its exact mass and monoisotopic mass are 460.2128852 g/mol . Its topological polar surface area is 90.6 Ų .

Scientific Research Applications

Self-Assembled Nanostructures

Fmoc-D-Lys-OtBu HCl and similar Fmoc-protected amino acids exhibit unique self-assembling properties. These self-assembled structures, formed under various conditions such as different concentrations, temperatures, and pH levels, can be potentially useful for applications in material chemistry, bioscience, and biomedical fields. For instance, Fmoc-Glu(OtBu)-OH assembles into spheres at room temperature and broomstick-like morphologies upon heating (Gour et al., 2021).

Synthesis of Complex Molecules

This compound plays a crucial role in the synthesis of complex molecules, such as the total synthesis of bacitracin A. This method involves key steps like cyclization and post-cyclization addition of N-terminal thiazoline dipeptide, significantly aiding in exploring the mode of action of bacitracins against drug-resistant pathogens (Lee et al., 1996).

Development of Non-Natural Amino Acids

The compound is used in the synthesis of various non-natural amino acids, like 3-substituted chiral 1,2,4-oxadiazole-containing Fmoc-amino acids. These amino acids, derived from Fmoc-Asp(OtBu)-OH, are valuable in combinatorial synthesis and maintain their enantiomeric purity during preparation (Hamze et al., 2003).

Peptide Mimetics and Synthetic Chemistry

This compound is instrumental in the development of peptide mimetics. For example, the Fms protecting group, similar in use to Fmoc, demonstrates the potential for solid-phase synthesis of unnatural peptides substituted with amino acids like α-amino phosphonic acid, crucial in the field of peptide mimetics (Ishibashi et al., 2010).

Overcoming Aspartimide Formation Challenges

This compound is utilized in addressing aspartimide formation in peptide synthesis, a common challenge in Fmoc/tBu-based SPPS. Studies demonstrate various strategies using Fmoc-Asp(OtBu)-(Hmb)-Gly-OH to minimize this undesired reaction, thereby improving the quality and yield of synthesized peptides (Mergler et al., 2001).

Future Directions

The future directions for Fmoc-D-Lys-OtBu HCl could involve further exploration of its potential as a polymeric drug carrier . Additionally, the development of greener, more efficient synthesis methods could also be a focus .

Biochemical Analysis

Biochemical Properties

Fmoc-D-Lys-OtBu HCl plays a crucial role in biochemical reactions, particularly in solid-phase peptide synthesis (SPPS). It interacts with various enzymes and proteins involved in peptide bond formation. The compound’s fluorenylmethyloxycarbonyl (Fmoc) group protects the amino group of lysine, preventing unwanted reactions during peptide elongation. The t-butyl ester group protects the carboxyl group, ensuring the stability of the intermediate peptide .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s protective groups are removed during the final stages of peptide synthesis, allowing the resulting peptide to interact with cellular components. This interaction can modulate cell signaling pathways and gene expression, leading to changes in cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The Fmoc group forms π–π stacking interactions with aromatic residues in proteins, while the t-butyl ester group provides steric hindrance, preventing unwanted side reactions. These interactions ensure the correct assembly of peptides during synthesis. Additionally, the removal of protective groups can activate or inhibit enzymes, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is stable under standard storage conditions but can degrade under extreme pH or temperature conditions. Long-term studies have shown that the removal of protective groups can lead to changes in cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is well-tolerated and does not exhibit significant toxicity. At high doses, it can cause adverse effects, including toxicity and disruption of cellular processes. Threshold effects have been observed, indicating that the compound’s impact on cellular function is dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to peptide synthesis. The compound interacts with enzymes such as peptidases and proteases, which cleave the protective groups during peptide elongation. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s Fmoc group can interact with membrane proteins, facilitating its transport across cellular membranes. Additionally, binding proteins can sequester the compound, affecting its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, through interactions with targeting signals. These interactions can affect the compound’s activity and function within cells .

Properties

IUPAC Name

tert-butyl (2R)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O4.ClH/c1-25(2,3)31-23(28)22(14-8-9-15-26)27-24(29)30-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21;/h4-7,10-13,21-22H,8-9,14-16,26H2,1-3H3,(H,27,29);1H/t22-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDFFDJUDIORFU-VZYDHVRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33ClN2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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